molecular formula C12H13NO B176324 N-(3-Furylmethyl)benzylamine CAS No. 179057-37-5

N-(3-Furylmethyl)benzylamine

Cat. No.: B176324
CAS No.: 179057-37-5
M. Wt: 187.24 g/mol
InChI Key: HYVHSMSLCFIRFA-UHFFFAOYSA-N
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Description

N-(3-Furylmethyl)benzylamine is an organic compound characterized by the presence of a benzylamine group attached to a 3-furylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-Furylmethyl)benzylamine can be synthesized through several methods. One common approach involves the reaction of 3-furaldehyde with benzylamine. The reaction typically proceeds under mild conditions, often in the presence of a catalyst or under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve scalable and efficient synthetic routes. For instance, the use of nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent has been reported as a practical and environmentally friendly method . This method avoids the use of hazardous reagents and simplifies the purification process.

Chemical Reactions Analysis

Types of Reactions: N-(3-Furylmethyl)benzylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into amines or alcohols.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the benzylamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products:

    Oxidation: Furylmethylbenzaldehyde or furylmethylbenzoic acid.

    Reduction: Furylmethylbenzylamine derivatives or furylmethylbenzyl alcohol.

    Substitution: Various substituted benzylamines depending on the nucleophile used.

Scientific Research Applications

N-(3-Furylmethyl)benzylamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Furylmethyl)benzylamine involves its interaction with specific molecular targets. The benzylamine group can form hydrogen bonds and engage in electrostatic interactions with enzymes or receptors, influencing their activity. The furylmethyl moiety may enhance the compound’s binding affinity and specificity, leading to its effects on biological pathways .

Comparison with Similar Compounds

    Benzylamine: A simpler analogue lacking the furylmethyl group.

    Furfurylamine: Contains a furyl group but lacks the benzyl moiety.

    N-(2-Furylmethyl)benzylamine: Similar structure but with the furyl group in a different position.

Comparison: N-(3-Furylmethyl)benzylamine is unique due to the presence of both the benzylamine and 3-furylmethyl groups, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and interactions that are not observed in simpler analogues .

Properties

IUPAC Name

N-(furan-3-ylmethyl)-1-phenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO/c1-2-4-11(5-3-1)8-13-9-12-6-7-14-10-12/h1-7,10,13H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYVHSMSLCFIRFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Benzylamine (16 g, 150 mmol) was dissolved in dichloroethane (320 ml), and the solution was mixed with acetic acid (77 ml, 1.3 mol), sodium triacetoxyborohydride (57 g, 590 mmol) and 3-furaldehyde (13 g, 130 mmol) and stirred at room temperature for 16 hours. 5 N Sodium hydroxide aqueous solution was added to the reaction solution until it became basic, and the reaction product was extracted with ethyl acetate. The organic layer was washed with saturated brine and then dried with anhydrous magnesium sulfate. The solvent was removed by evaporation from the organic layer under a reduced pressure, and the thus obtained material was separated and purified by a silica gel column chromatography to obtain 19 g (100 mmol, 77% in yield) of the title compound.
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
77 mL
Type
reactant
Reaction Step Two
Quantity
57 g
Type
reactant
Reaction Step Two
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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